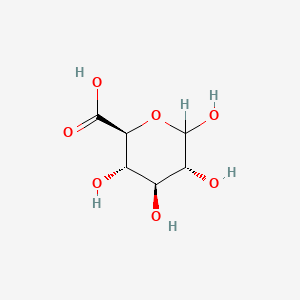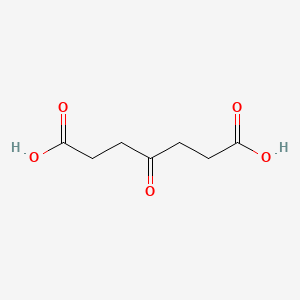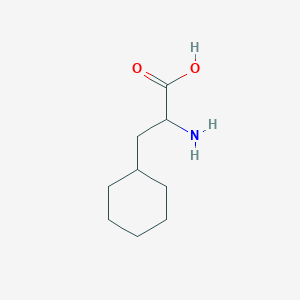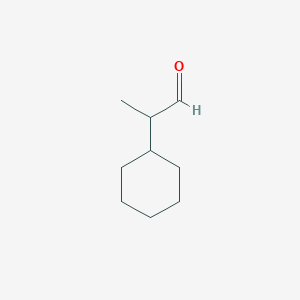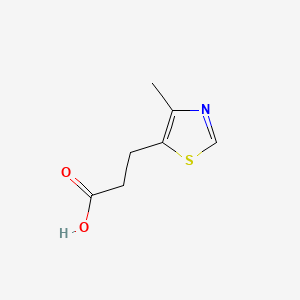
4-甲基噻唑-5-丙酸
描述
4-Methylthiazole-5-propionic acid is a compound that has gained attention in various fields of research and industry. It has a molecular formula of C7H9NO2S and a molecular weight of 171.211 . The compound is also known by other names such as 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid .
Molecular Structure Analysis
The InChI key for 4-Methylthiazole-5-propionic acid is HPMBMJNAPIPXFK-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=C(SC=N1)CCC(=O)O . These representations provide a way to describe the molecular structure of the compound.
Physical And Chemical Properties Analysis
4-Methylthiazole-5-propionic acid has a molecular weight of 171.22 g/mol . It has a computed XLogP3 value of 1 , which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 171.03539970 g/mol . The topological polar surface area is 78.4 Ų .
科学研究应用
抗增殖和抗微生物活性
Božić等人(2017年)进行的一项研究合成了4-甲基噻唑-5-丙酸衍生物,并测试了它们对各种癌细胞系的抗增殖活性。这些衍生物对人类结肠癌、乳腺癌和骨髓性白血病细胞系显示出显著效果。此外,这些化合物还表现出对一系列微生物的显著抗微生物活性(Božić等人,2017年)。
腐蚀抑制
Lagrenée等人(2002年)研究了4-甲基噻唑的衍生物,特别是4-MTHT,作为在酸性介质中对轻钢腐蚀的潜在腐蚀抑制剂。研究表明,4-MTHT有效地抑制了腐蚀,在盐酸和硫酸环境中的效率高达99%和80%(Lagrenée等人,2002年)。
Heminevrin的合成
Antonov等人(1999年)的研究探讨了5-(2-氯乙基)-4-甲基噻唑的合成,这是用于生产Heminevrin的化合物,Heminevrin是一种具有催眠、镇静和抗惊厥特性的药物。该研究侧重于相关化合物的氯化过程,为Heminevrin的替代合成方法提供了见解(Antonov et al., 1999)。
Ferrocenyl–噻唑酰肼的制备和生物活性
2008年,Zhang合成了4-甲基噻唑-5-羧肼及其衍生物,研究了它们的结构和潜在生物活性。研究发现这些化合物具有显著的抗HIV、抗肺癌和抗细菌活性,特别是对金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌(Zhang, 2008)。
用于发光研究的光物理性质
Murai等人(2017年)探讨了5-N-芳基氨基-4-甲基噻唑的合成,研究了它们的光物理性质。这些性质在发光研究中至关重要,研究表明由于其发射特性,这些化合物在材料科学中具有潜在应用(Murai et al., 2017)。
微生物中硫胺代谢产物
Houston(1984年)的一项研究确定了4-甲基噻唑-5-乙酸作为微生物Phycomyces blakesleeanus中硫胺的代谢产物。这一发现增加了对真菌中硫胺代谢的了解,并可能为微生物学的进一步研究开辟了途径(Houston, 1984)。
在脊髓损伤治疗中的潜力
Davis(1954年)讨论了5-(2-氯乙基)-4-甲基噻唑用于预防和治疗脊髓损伤。这突显了其在医疗治疗和康复疗法中的潜在应用(Davis, 1954)。
在水动力模型中的应用
Crowder和Diplas(2000年)的一篇论文提到了从4-甲基噻唑合成4-氰基噻唑。这种合成过程在水动力建模的背景下具有相关性,展示了该化合物在各种科学建模应用中的实用性(Crowder & Diplas, 2000)。
钢铁中的防腐蚀保护
由Bentiss等人(2007年)进行的一项研究评估了4-甲基噻唑衍生物在保护钢铁免受酸性溶液腐蚀方面的有效性。研究结果表明,这些化合物在预防金属腐蚀方面可能具有重要的工业应用(Bentiss et al., 2007)。
作用机制
Target of Action
The primary targets of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Thiazole derivatives have been reported to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets to exert its effects.
Biochemical Pathways
Thiazole derivatives have been associated with analgesic and anti-inflammatory activities , indicating that this compound may influence pathways related to pain and inflammation.
Pharmacokinetics
Its physical and chemical properties, such as a molecular weight of 171.22 , a density of 1.162g/cm3 , and a boiling point of 283.6ºC at 760 mmHg , suggest that it may have reasonable bioavailability.
Result of Action
Given the reported activities of thiazole derivatives , it’s plausible that this compound may have analgesic and anti-inflammatory effects.
属性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBMJNAPIPXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214989 | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-5-propionic acid | |
CAS RN |
6469-32-5 | |
| Record name | 4-Methyl-5-thiazolepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6469-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazole-5-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLTHIAZOLE-5-PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN6YGK7M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of α-amino-β-(4-methylthiazole-5)-propionic acid in aneurin biosynthesis?
A1: α-Amino-β-(4-methylthiazole-5)-propionic acid is hypothesized to be a precursor to the 4-methyl-5-(β-hydroxyethyl)-thiazole component of aneurin [, ]. This hypothesis stems from the observation that yeast, a rich source of aneurin, can convert α-amino-β-(4-methylthiazole-5)-propionic acid to 4-methyl-5-(β-hydroxyethyl)-thiazole. This conversion mirrors the "fusel oil" formation during alcoholic fermentation, a process well-known to be carried out by yeast [].
Q2: How does the chirality of α-amino-β-(4-methylthiazole-5)-propionic acid influence its metabolism by yeast?
A2: Research suggests that yeast preferentially metabolizes the dextrorotatory isomer of α-amino-β-(4-methylthiazole-5)-propionic acid []. This was determined through experiments where only the dextrorotatory isomer was consumed during fermentation, leaving behind the levorotatory form. This selectivity indicates that the stereochemistry of α-amino-β-(4-methylthiazole-5)-propionic acid is crucial for its role as a potential aneurin precursor in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












